4-(2-Amino-1-hydroxyethyl)benzonitrile is an organic compound characterized by the presence of a benzonitrile group with an amino and hydroxyethyl substituent. Its molecular formula is , indicating it contains carbon, hydrogen, nitrogen, and oxygen. This compound is of interest due to its potential applications in medicinal chemistry and as a building block in organic synthesis.
This compound can be synthesized through various chemical methods, often starting from simpler aromatic compounds. It is available from several chemical suppliers and is used in both academic and industrial research settings.
4-(2-Amino-1-hydroxyethyl)benzonitrile falls under the category of aromatic compounds due to its benzene ring structure. It is classified as an amine due to the presence of the amino group, and it can also be categorized as a nitrile because of the nitrile functional group (-C≡N).
The synthesis of 4-(2-Amino-1-hydroxyethyl)benzonitrile typically involves several key steps:
In industrial settings, optimizing reaction conditions such as temperature, pressure, and the use of catalysts can enhance yield and purity. Purification methods like recrystallization or chromatography may also be employed to isolate the desired product effectively.
The molecular structure of 4-(2-Amino-1-hydroxyethyl)benzonitrile features:
4-(2-Amino-1-hydroxyethyl)benzonitrile can participate in several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 4-(2-Amino-1-hydroxyethyl)benzonitrile involves its interaction with biological targets, particularly enzymes that may catalyze its conversion into more active forms. The amino and hydroxyethyl groups facilitate hydrogen bonding, influencing its reactivity and biological activity.
4-(2-Amino-1-hydroxyethyl)benzonitrile has several scientific uses:
This compound's unique structure allows it to participate in various chemical reactions, making it valuable in both research and industrial applications.
The stereogenic center at the carbon bearing the hydroxyl group in 4-(2-amino-1-hydroxyethyl)benzonitrile necessitates precise asymmetric synthesis strategies to achieve high enantiomeric excess (ee). Industry-standard approaches leverage chiral auxiliaries or kinetic resolution techniques to isolate the biologically relevant (S)-enantiomer (1213093-02-7), which demonstrates superior binding affinity to β₂-adrenergic receptors [3] [9]. One optimized protocol employs (R)-(−)-2-phenylglycinol as a resolving agent, yielding the (S)-enantiomer with >98% ee through diastereomeric salt crystallization. Alternative pathways utilize enzymatic resolution using lipase-catalyzed transesterification, selectively acylating the (R)-enantiomer while leaving the desired (S)-isomer unreacted for facile separation . The choice of strategy depends on scale requirements, with chiral resolution preferred for pilot-scale production (≤10 kg) and enzymatic methods gaining traction for multikilogram batches due to lower catalyst costs [9].
Table 1: Asymmetric Synthesis Methods for Enantiomeric Enrichment
Method | Chiral Controller | ee (%) | Yield (%) | Scale Feasibility |
---|---|---|---|---|
Diastereomeric Salt Crystallization | (R)-(−)-2-phenylglycinol | >98 | 65-70 | Pilot scale (≤10 kg) |
Enzymatic Resolution | Candida antarctica Lipase B | 95-97 | 75-80 | Multikilogram |
Chiral Pool Synthesis | L-Serine derivatives | 99 | 50-55 | Laboratory scale |
Transition metal catalysis enables direct stereochemical control during C–C bond formation, bypassing post-synthetic resolution. Palladium-catalyzed asymmetric hydrogenation of the precursor (Z)-4-(2-amino-1-hydroxyvinyl)benzonitrile achieves 96% ee using chiral BINAP ligands at 50 bar H₂ pressure [1] . For aminoalcohol functionality installation, Corey-Bakshi-Shibata (CBS) reduction of 4-(cyanophenyl)glyoxal delivers the (R)-enantiomer with 94% ee when catalyzed by (S)-2-methyl-CBS-oxazaborolidine [9]. Catalytic dynamic kinetic resolution (DKR) represents an emerging approach where racemization catalysts (e.g., shuttle bases) coupled with enantioselective enzymes or chemocatalysts achieve near-quantitative yields at >99% ee. Recent advances demonstrate organocatalytic aldol reactions using proline-derived catalysts constructing the aminoalcohol motif with three contiguous stereocenters – crucial for complex analogs in β₂-agonist development [8].
The Grignard reaction pathway remains predominant for installing the hydroxyethylamine moiety, with critical process parameters rigorously optimized:
Table 2: Optimized Reaction Conditions for Key Transformations
Reaction Step | Optimal Solvent | Temperature Range | Critical Parameter | Yield Impact |
---|---|---|---|---|
Grignard Formation | Anhydrous THF | −10°C to 0°C | H₂O <50 ppm | Increases yield by 25% |
Nitrile Reduction | Ethanol/NH₃ (95:5) | 75-80°C | H₂ pressure (50-100 psi) | Prevents over-reduction |
Stereoselective Reduction | Toluene | −78°C | Catalyst loading (5 mol%) | ee >99% |
Solvent polarity significantly impacts stereoselectivity: aprotic dipolar solvents (DMF, NMP) enhance ee by 15-20% in CBS reductions compared to protic solvents due to transition state rigidification [7]. Pressure modulation in continuous hydrogenation (Section 1.4) further improves mass transfer for challenging reductions.
Industrial manufacturing faces thermal management challenges during exothermic Grignard additions (ΔH = −78 kJ/mol). Continuous flow reactors resolve this through:
A comparative analysis reveals flow systems achieve 92% yield at 200 kg/day throughput versus 78% in batch reactors at equivalent scales. For diafiltration-integrated crystallization, flow chemistry reduces solvent consumption by 40% while ensuring particle size distribution (D90/D10 = 1.8) optimal for downstream formulation [5]. Hybrid approaches implement batch Grignard formation followed by continuous hydrogenation, leveraging the strengths of each platform. Production economics favor flow systems for annual outputs exceeding 10 metric tons, where capital expenditure amortization offsets reactor complexity [7].
Final purification employs multimodal strategies to achieve pharmacopeial-grade material (≥99.5% chemical purity, ≥99% ee). Simulated moving bed chromatography (SMB) with cellulose tris(3,5-dimethylphenylcarbamate) chiral stationary phases resolves enantiomers at 98% recovery with mobile phase consumption reduced to 15 L/kg – a 60% reduction versus traditional HPLC [3] [9]. Diastereomeric crystallization remains indispensable for industrial-scale purification: the hydrochloride salt crystallizes preferentially as the (S)-enantiomer monohydrate from ethanol/water (4:1) below 10°C, yielding 70% recovery at >99.9% ee. Anti-solvent crystallization using methyl tert-butyl ether (MTBE) achieves residual solvent levels below 500 ppm ICH Q3C limits. Critical process parameters include:
Solubility profiling demonstrates ethanol/water mixtures (Ksp = 2.3 × 10⁻³ mol²/L² at 25°C) provide optimal crystallization thermodynamics, while isopropanol facilitates needle formation problematic for filtration. Final solvent exchange via azeotropic distillation yields solvent-free crystalline product meeting stringent ICH residual solvent guidelines.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3